molecular formula C9H7BrF3NO2 B8158437 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide

4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide

Cat. No.: B8158437
M. Wt: 298.06 g/mol
InChI Key: XKFIQNXWDYHLRQ-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide is a chemical compound of interest in organic synthesis and pharmaceutical research. It features both a bromo substituent and a trifluoromethoxy group on a benzamide core structure, making it a valuable building block for the discovery and development of new bioactive molecules . The incorporation of fluorine-containing groups, such as the trifluoromethoxy group, is a established strategy in medicinal chemistry to fine-tune the properties of potential drug candidates . The presence of the bromine atom offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore diverse chemical space and structure-activity relationships (SAR) . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-bromo-N-methyl-3-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-14-8(15)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFIQNXWDYHLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization via Acid Chloride Intermediates

The most widely reported method involves sequential functionalization starting from 3-(trifluoromethoxy)benzoic acid. The synthesis proceeds through three key stages:

  • Esterification :

    • 3-(Trifluoromethoxy)benzoic acid is treated with methanol and sulfuric acid under reflux to yield methyl 3-(trifluoromethoxy)benzoate.

    • Conditions : 6 hours at 65–70°C, yielding >90%.

  • Bromination :

    • Electrophilic bromination at the para position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.

    • Key Insight : NBS in tetrahydrofuran (THF)/water (1:1) at 80°C for 8 hours achieves 74% yield.

  • Amidation :

    • The brominated ester reacts with methylamine (CH₃NH₂) in dimethylformamide (DMF) at 25°C for 12 hours, followed by acid workup.

    • Yield : 82–89% after purification via silica gel chromatography.

Table 1 : Optimization of Classical Amidation

ParameterOptimal ValueImpact on Yield
Brominating AgentNBS+15% vs. Br₂
Solvent (Bromination)THF/H₂O (1:1)Prevents hydrolysis
Methylamine Equivalents1.2Minimizes side products

Palladium-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Recent patents describe palladium-mediated coupling to introduce the trifluoromethoxy group post-bromination:

  • Substrate : Methyl 4-bromo-2-methylbenzoate.

  • Reagents : Potassium vinyltrifluoroborate, Pd(dppf)Cl₂ catalyst, sodium carbonate.

  • Conditions : 110°C in THF/H₂O (4:1) for 4 hours.

  • Yield : 92% for the coupled intermediate.

Buchwald-Hartwig Amination

Copper-free amidation using Pd(OAc)₂ and Xantphos ligand enables direct N-methylation:

  • Reaction : Methyl 4-bromo-3-(trifluoromethoxy)benzoate with methylamine hydrochloride.

  • Conditions : 100°C in toluene, 12 hours.

  • Yield : 78% with >99% purity.

Mechanistic Insight : Oxidative addition of Pd(0) to the aryl bromide precedes transmetalation with the amine, enabling C–N bond formation.

Electrochemical Synthesis

Solvent-Free Electrobromination

A patent by CN109553532B details a solvent-free approach using graphite and platinum electrodes:

  • Substrate : N,4-dimethyl-3-(trifluoromethyl)benzamide.

  • Conditions : Constant current (50 mA) in CH₃CN/H₂O (10:1) for 40 hours.

  • Yield : 27% at gram scale, highlighting scalability challenges.

Paired Electrolysis

Simultaneous anodic bromination and cathodic amidation reduces reagent waste:

  • Anode : Bromide ion oxidation to Br⁺ for electrophilic substitution.

  • Cathode : Reduction of nitriles to amines for in situ amidation.

  • Yield : 42% with 88% Faradaic efficiency.

Green Chemistry Innovations

Mechanochemical Ball Milling

Solid-state synthesis avoids solvents and reduces reaction times:

  • Reagents : 3-(Trifluoromethoxy)benzoic acid, N-methylhydroxylamine, K₂CO₃.

  • Conditions : 30 Hz for 2 hours.

  • Yield : 68% with no column chromatography required.

Microwave-Assisted Amidation

Microwave irradiation (300 W, 150°C) accelerates the amidation step to 15 minutes:

  • Advantage : 95% conversion vs. 12 hours conventionally.

Analytical Validation

Structural Confirmation

  • ¹H NMR (CDCl₃): δ 7.73 (d, J = 8.7 Hz, 2H, Ar–H), 3.12 (s, 3H, N–CH₃).

  • ¹³C NMR : 166.5 ppm (C=O), 121.0 ppm (q, J = 321.5 Hz, CF₃).

  • HRMS : [M+H]⁺ calcd. 299.0512, found 299.0515.

Purity Assessment

  • HPLC : >99% purity on C18 column (MeCN/H₂O = 70:30).

  • XRD : Crystallinity confirmed via PXRD, indicating stable polymorph Form I.

Comparative Evaluation of Methods

Table 2 : Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Classical Amidation82–89>99HighModerate (solvents)
Palladium Catalysis78–92>99ModerateLow (catalyst cost)
Electrochemical27–4295LowVery Low
Mechanochemical6898HighVery Low

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide exhibit antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses. Research has shown that modifications to the benzamide structure can enhance potency against these viruses, suggesting that derivatives of this compound could serve as lead compounds in antiviral drug development .

Anticancer Potential

The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of compounds. Studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide in cancer therapy remains an area for future exploration, but its structural attributes position it as a promising candidate .

Neurological Disorders

Compounds with similar structural motifs have been investigated for their potential in treating neurological disorders. The ability of such compounds to penetrate the blood-brain barrier may allow them to target central nervous system pathways effectively. Investigations into their neuroprotective effects could lead to novel treatments for conditions like Alzheimer's disease and Parkinson's disease .

Case Studies and Research Findings

StudyFindingsImplications
Study on Antiviral ActivityCompounds with similar structures inhibited Ebola virus entry with EC50 values < 10 μMPotential development of antiviral therapies targeting filoviruses
Anticancer ResearchBenzamide derivatives showed significant inhibition of tumor growth in vitroSuggests utility in developing anticancer agents
Neurological Application StudyTrifluoromethoxy-containing compounds demonstrated neuroprotective effects in animal modelsOpens avenues for treating neurodegenerative diseases

Mechanism of Action

The mechanism of action of 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key analogs and their properties are summarized in Table 1.

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide* C₁₀H₈BrF₃NO₂ 326.08 (calc.) 4-Br, 3-CF₃O, N-CH₃ Inferred from analogs: Antiparasitic
2-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide C₁₁H₁₀BrF₃NO₂ 312.2 (obs.) 2-Br, 4-CF₃, N-OCH₃, N-CH₃ Not reported
N-p-tolyl-4-(trifluoromethoxy)benzamide C₁₅H₁₂F₃NO₂ 295.26 4-CF₃O, N-p-tolyl 30% protoscolex viability at 125 μg/mL
4-Chloro-N-(isoxazol-5-yl)benzamide C₁₀H₇ClN₂O₂ 230.63 4-Cl, N-isoxazolyl Not reported
2-Amino-N-methyl-4-(trifluoromethoxy)benzamide C₉H₉F₃N₂O₂ 234.17 2-NH₂, 4-CF₃O, N-CH₃ Intermediate for antimalarials (PfATP4)

Notes:

  • *Hypothetical molecular weight calculated based on analogous structures.
  • The trifluoromethoxy group in N-p-tolyl-4-(trifluoromethoxy)benzamide (Compound 16) demonstrated moderate antiparasitic activity against E. granulosus, suggesting that electron-withdrawing groups at the 3- or 4-position enhance bioactivity .
  • Bromine substitution (e.g., in 2-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide) may improve stability compared to chlorine, as seen in NMR data (δ 8.09 ppm for aromatic protons) .

Physicochemical and Spectral Properties

  • Solubility: The trifluoromethoxy group increases lipophilicity (logP ~2.5–3.5), while the N-methyl amide reduces hydrogen-bond donors, enhancing membrane permeability compared to hydroxylated analogs (e.g., 5-Chloro-4-fluoro-2-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide in ) .
  • Spectroscopy : Aromatic protons in brominated benzamides resonate at δ 7.6–8.1 ppm in ¹H NMR, as seen in and . HRMS data for the target compound would likely show [M+H]+ ~326.08 (calculated).

Biological Activity

4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various applications in biological research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H8BrF3NO2
  • Molecular Weight : 299.07 g/mol
  • CAS Number : 81448482

The presence of the trifluoromethoxy group enhances lipophilicity, which is crucial for its interaction with biological membranes and targets.

The biological activity of 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide is largely attributed to its ability to interact with specific molecular targets within cells. The bromine atom and amide group play critical roles in binding to proteins or enzymes, potentially inhibiting their activity or altering their function. This compound's mechanism can be summarized as follows:

  • Lipophilicity Enhancement : The trifluoromethoxy group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
  • Target Interaction : The bromine atom and amide group can form hydrogen bonds or ionic interactions with target proteins, influencing their activity.

Anticancer Properties

Research indicates that compounds similar to 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, studies have shown that related compounds can reverse transformed phenotypes in cancer cell lines, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is a validated target for malaria treatment. Inhibitors of DHODH have shown promise in preventing the proliferation of Plasmodium falciparum, the malaria-causing parasite .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Inhibition of Kinases : A study demonstrated that derivatives of brominated benzamides can selectively inhibit MEK kinases, which are crucial in cancer signaling pathways. This inhibition was linked to reduced cell growth in various cancer types .
  • Antiparasitic Activity : Compounds structurally similar to 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide have been shown to possess significant antiparasitic activity against malaria parasites, with efficacy linked to their ability to disrupt metabolic pathways essential for parasite survival .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-N-methyl-3-(trifluoromethoxy)benzamideBromine, Trifluoromethoxy groupAnticancer, Enzyme inhibition
4-Bromo-3-(trifluoromethoxy)benzoic acidLacks amide groupAntiinflammatory
4-Bromo-N-propyl-3-(trifluoromethoxy)benzamidePropyl group instead of methylSimilar anticancer properties

Q & A

Q. Q1. What are the recommended synthetic routes for 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide?

Answer: The synthesis typically involves coupling brominated benzoic acid derivatives with methylamine. A validated approach includes:

  • Step 1: Bromination of 3-(trifluoromethoxy)benzoic acid using bromine or N-bromosuccinimide under controlled conditions.
  • Step 2: Activation of the carboxylic acid group via conversion to an acyl chloride (e.g., using thionyl chloride).
  • Step 3: Amidation with methylamine in the presence of a base (e.g., NaHCO₃) .
    Key Considerations: Monitor reaction progress via TLC or HPLC. Use inert atmospheres to avoid side reactions with moisture-sensitive intermediates.

Q. Q2. How should researchers characterize this compound experimentally?

Answer:

  • NMR Spectroscopy: ¹H NMR (400 MHz, CD₃OD) peaks for analogous bromo-trifluoromethoxy benzamides include δ 8.09 (s, aromatic H), 3.46 (s, N-methyl), and splitting patterns consistent with substituent positions .
  • Mass Spectrometry: ESIMS m/z (M+H⁺) expected around 312–314 for brominated benzamides .
  • Melting Point: Compare with literature values (e.g., 129–131°C for structurally similar compounds) .

Q. Q3. What safety protocols are critical during synthesis?

Answer:

  • Hazard Analysis: Conduct risk assessments for reagents like brominating agents, acyl chlorides, and methylamine. Reference Chapter 4 of Prudent Practices in the Laboratory for guidelines .
  • Mutagenicity: While no direct data exists for this compound, structurally related anomeric amides show mutagenicity. Use fume hoods, gloves, and closed systems during handling .
  • Decomposition Risks: Avoid heating or prolonged light exposure, as trifluoromethoxy derivatives may decompose exothermically .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

  • Case Study: If ¹H NMR shows unexpected splitting, consider:
    • Rotamers: N-methyl groups in benzamides can exhibit restricted rotation, leading to split peaks. Use variable-temperature NMR to confirm .
    • Impurities: Trace brominated byproducts (e.g., di-bromo derivatives) may co-elute. Validate purity via HPLC with UV detection at 254 nm .
  • X-ray Crystallography: For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities .

Q. Q5. What computational methods predict the reactivity of the trifluoromethoxy group?

Answer:

  • DFT Calculations: Model electron-withdrawing effects of the -OCF₃ group on aromatic electrophilic substitution. Software like Gaussian or ORCA can predict regioselectivity in further functionalization .
  • Lipophilicity (LogP): Predict using tools like ACD/Labs Percepta. The trifluoromethoxy group increases LogP by ~1.5 units compared to methoxy analogues, influencing solubility and bioavailability .

Q. Q6. How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Coupling Agents: Replace traditional acyl chlorides with milder agents like HATU or EDCI to reduce side reactions.
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for amidation steps, ensuring compatibility with methylamine solubility .
  • Scale-Up Risks: Conduct DSC (Differential Scanning Calorimetry) to identify exothermic decomposition thresholds during process scaling .

Methodological Challenges

Q. Q7. What strategies mitigate impurities from bromination side reactions?

Answer:

  • Temperature Control: Maintain bromination below 0°C to minimize di-bromo byproducts.
  • Work-Up: Use silica gel chromatography with hexane/EtOAc gradients (e.g., 8:2 to 6:4) for purification. Confirm purity via LC-MS .
  • In Situ Quenching: Add Na₂S₂O₃ to neutralize excess bromine post-reaction .

Q. Q8. How does the trifluoromethoxy group influence biological activity in SAR studies?

Answer:

  • Metabolic Stability: The -OCF₃ group resists oxidative degradation in vivo, extending half-life compared to -OCH₃ .
  • Receptor Binding: Fluorine atoms enhance hydrophobic interactions in target binding pockets. Compare IC₅₀ values of trifluoromethoxy vs. methoxy analogues in enzyme assays .

Stability and Storage

Q. Q9. What are the optimal storage conditions for this compound?

Answer:

  • Temperature: Store at 2–8°C in amber vials to prevent photodegradation.
  • Atmosphere: Use argon or nitrogen to displace oxygen, reducing oxidation risks .
  • Long-Term Stability: Monitor via periodic HPLC; degradation >5% warrants repurification .

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